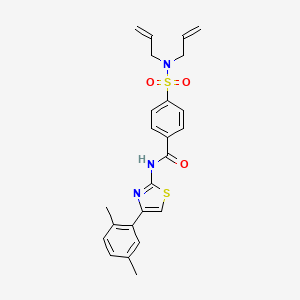

4-(N,N-二烯丙基氨磺酰基)-N-(4-(2,5-二甲苯基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

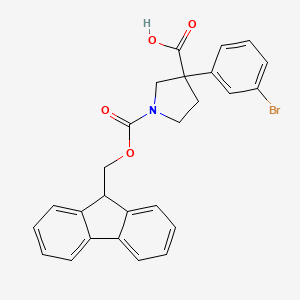

The compound "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activity, which can provide context for the analysis of similar compounds. Benzamides are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, anticancer, and antifungal properties .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of appropriate pharmacophores to a benzamide scaffold. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized by reacting substituted benzohydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . These methods suggest that the synthesis of the compound may also involve green chemistry techniques or microwave-assisted processes.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the structure, as was done for some N,N-dimethylamino benzamide derivatives . These techniques would likely be applicable in analyzing the molecular structure of "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of related compounds and their biological evaluations . These reactions are typically aimed at enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their biological applications. The papers do not provide specific data on these properties for the compound . However, computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these compounds . Such studies would be relevant for "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide" to predict its oral drug-like properties.

科学研究应用

小分子钙通道激活剂增强佐剂活性

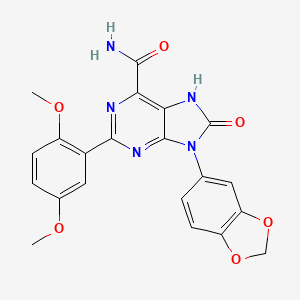

Saito 等人(2022 年)的研究探索了一种具有类似氨基噻唑骨架的化合物,该化合物显示出作为佐剂的潜力,可通过细胞内 Ca2+ 升高来增强免疫反应。该化合物激活了主要的丝裂原活化蛋白激酶,而不会与常见的激酶、磷酸酶或模式识别受体直接相互作用,这表明了一种独特的作用机制 (Saito 等人,2022 年)。

基于噻唑的苯甲酰胺 NSAID 的合成和活性

Lynch 等人(2006 年)合成了衍生自 2-氨基噻唑的化合物,显示出抗炎活性。这项研究突出了噻唑衍生物在开发非甾体抗炎药 (NSAID) 中的潜力 (Lynch 等人,2006 年)。

苯甲酰胺衍生物的抗癌评估

Ravinaik 等人(2021 年)合成了一系列苯甲酰胺衍生物,包括 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,对各种癌细胞系表现出显着的抗癌活性。这表明此类化合物在癌症治疗中的潜力 (Ravinaik 等人,2021 年)。

合成和抗微生物评估

Chawla(2016 年)讨论了噻唑衍生物的合成,包括 N-(2-(4-氯苯基)-4-氧代噻唑烷-3-基苯甲酰胺衍生物,以及它们的抗菌活性。这项研究强调了噻唑衍生物在开发新型抗菌剂中的作用 (Chawla,2016 年)。

噻唑衍生物作为抗菌剂的合成

Bikobo 等人(2017 年)合成了 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物并评估了它们的抗菌活性,强调了此类化合物在对抗微生物感染中的重要性 (Bikobo 等人,2017 年)。

苯甲酰胺衍生物的抗真菌应用

Narayana 等人(2004 年)探索了 2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺衍生物的抗真菌活性,说明了此类化合物在开发抗真菌药物中的潜力 (Narayana 等人,2004 年)。

属性

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-22(16-31-24)21-15-17(3)7-8-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAXIPNZAUXYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)